rac N-Desmethyl Tramadol

Description

Chemical Classification and Nomenclature

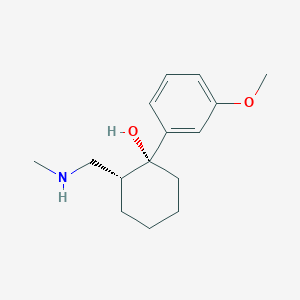

This compound is chemically classified according to the International Union of Pure and Applied Chemistry nomenclature as 1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol. The compound possesses the molecular formula C15H23NO2 and exhibits a molecular weight of 249.35 grams per mole. The monoisotopic mass of the compound is precisely 249.172878985 atomic mass units.

The chemical structure incorporates several key functional groups that define its classification and properties. The presence of a cyclohexanol ring system forms the central structural framework, while a methoxyphenyl substituent provides aromatic character to the molecule. The methylamino side chain contributes to the compound's basic properties, with the substance being characterized as a very strong basic compound based on its acid dissociation constant.

The stereochemical aspects of this compound are particularly noteworthy, as the compound contains two defined stereocenters within its cyclohexanol framework. The racemic nature of the compound means that it exists as an equimolar mixture of both possible stereoisomers, designated as (+)-N-Desmethyl Tramadol and (-)-N-Desmethyl Tramadol enantiomers. This stereochemical complexity contributes to the compound's unique pharmacological profile and metabolic behavior.

Alternative nomenclature systems recognize the compound under several synonymous designations. The substance is commonly referred to as Nortramadol in certain pharmaceutical literature, reflecting its status as a nor-derivative of tramadol. Additionally, the compound may be encountered under various chemical database identifiers, including ChEMBL ID CHEMBL4466163 and Human Metabolome Database ID HMDB0061007.

Historical Context in Metabolite Research

The identification and characterization of this compound emerged as part of comprehensive metabolite profiling studies conducted following the clinical introduction of tramadol in the 1970s. Tramadol itself was discovered by Grünenthal in Germany in 1962, with the compound representing a pharmacological milestone due to its dual mechanism of action involving both opioid and monoaminergic effects. The systematic investigation of tramadol metabolites began in earnest during the 1980s and 1990s as researchers sought to understand the complex biotransformation pathways responsible for the drug's therapeutic effects.

Early metabolite research revealed that tramadol undergoes extensive first-pass metabolism in the liver, with studies identifying at least 23 distinct metabolites formed through various biotransformation pathways. Among these metabolites, this compound emerged as one of the two primary metabolic products, alongside O-desmethyltramadol, each formed through distinct demethylation reactions. The recognition of N-demethylation as a major metabolic pathway led to focused investigations into the enzymes responsible for this transformation and the pharmacological properties of the resulting metabolite.

Research conducted during the 1990s and early 2000s established the fundamental pharmacokinetic and pharmacodynamic properties of this compound. These studies utilized advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, to quantify metabolite formation and elimination in both preclinical models and human subjects. The development of these analytical methodologies was crucial for advancing our understanding of tramadol metabolism and laid the groundwork for subsequent clinical investigations.

The historical progression of this compound research has been closely linked to advances in cytochrome P450 enzyme characterization. As scientists gained greater understanding of the specific enzyme isoforms responsible for tramadol metabolism, the role of cytochrome P450 3A4 and cytochrome P450 2B6 in N-demethylation became clearly established. This knowledge proved essential for predicting drug-drug interactions and understanding individual variations in tramadol metabolism.

Significance in Pharmaceutical Chemistry

This compound occupies a position of considerable importance within pharmaceutical chemistry due to its multifaceted roles as both a metabolic marker and a research tool. The compound serves as a critical biomarker for assessing tramadol metabolism in clinical pharmacology studies, providing researchers with valuable insights into individual variations in drug processing and elimination. This application has proven particularly valuable in the context of personalized medicine, where understanding patient-specific metabolic profiles can inform therapeutic decision-making.

The pharmaceutical significance of this compound extends to its utility in drug development and analytical chemistry applications. The compound frequently serves as an analytical standard in pharmacokinetic studies, enabling precise quantification of tramadol metabolism in biological samples. Research laboratories utilize this compound as a reference compound for developing and validating analytical methods used in therapeutic drug monitoring and pharmacokinetic investigations.

Recent pharmaceutical research has explored the potential therapeutic applications of this compound and related metabolites. While the compound itself exhibits reduced pharmacological activity compared to the primary active metabolite O-desmethyltramadol, it serves as a precursor to other bioactive species within the tramadol metabolic network. The compound can be further metabolized by cytochrome P450 2D6 to form N,O-didesmethyltramadol, which demonstrates significant analgesic activity.

| Pharmaceutical Application | Description | Research Significance |

|---|---|---|

| Metabolic Biomarker | Indicator of tramadol N-demethylation capacity | Enables personalized dosing strategies |

| Analytical Standard | Reference compound for method development | Ensures accuracy in pharmacokinetic studies |

| Metabolic Intermediate | Precursor to active metabolites | Contributes to overall therapeutic effect |

| Research Tool | Model compound for metabolism studies | Advances understanding of drug biotransformation |

The compound's significance in pharmaceutical chemistry is further enhanced by its role in understanding cytochrome P450 enzyme polymorphisms and their clinical implications. Variations in cytochrome P450 3A4 and cytochrome P450 2B6 activity can significantly affect this compound formation, leading to altered pharmacokinetic profiles in different patient populations. This knowledge has informed clinical guidelines for tramadol use and has contributed to the development of pharmacogenomic testing strategies.

Position in Tramadol Metabolic Pathway

This compound occupies a central position within the complex tramadol metabolic network, serving as both a direct metabolite of the parent compound and a precursor to secondary metabolic products. The formation of this compound occurs through N-demethylation of tramadol, a reaction primarily catalyzed by cytochrome P450 3A4 and cytochrome P450 2B6 enzymes. This metabolic transformation represents one of the two major primary pathways in tramadol biotransformation, alongside the O-demethylation pathway that produces O-desmethyltramadol.

The kinetics of this compound formation demonstrate significant individual variability, reflecting differences in cytochrome P450 enzyme expression and activity among patients. Research has shown that the N-demethylation pathway accounts for a substantial portion of tramadol metabolism, with the relative contribution varying based on genetic factors, concurrent medications, and pathophysiological conditions. Studies in surgical patients have revealed that this compound concentrations can differ significantly from those observed in non-surgical populations, suggesting that clinical conditions may influence metabolic pathway activity.

The metabolic fate of this compound involves further biotransformation through secondary metabolic pathways. The compound serves as a substrate for cytochrome P450 2D6, which catalyzes its conversion to N,O-didesmethyltramadol, also known as N,N-didesmethyltramadol. This secondary metabolite demonstrates pharmacological activity and contributes to the overall therapeutic effects of tramadol administration. Additionally, this compound may undergo conjugation reactions, leading to the formation of glucuronide and sulfate conjugates that facilitate elimination from the body.

The temporal profile of this compound formation and elimination provides important insights into tramadol pharmacokinetics. Clinical studies have documented the compound's plasma concentration-time profiles following tramadol administration, revealing characteristic formation and elimination phases. The area under the concentration-time curve for this compound serves as a quantitative measure of overall N-demethylation capacity and has been utilized to assess metabolic phenotypes in clinical populations.

| Metabolic Parameter | Extensive Metabolizers | Intermediate Metabolizers | Poor Metabolizers |

|---|---|---|---|

| This compound Area Under Curve (μg×h×L⁻¹) | 439.7 (201.9-1,061.5) | 474.5 (257-933.8) | Higher concentrations observed |

| Formation Pathway | Cytochrome P450 3A4/2B6 | Cytochrome P450 3A4/2B6 | Reduced enzyme activity |

| Elimination Pathway | Secondary metabolism and conjugation | Secondary metabolism and conjugation | Prolonged elimination |

The integration of this compound within the broader tramadol metabolic network demonstrates the complexity of multi-pathway drug biotransformation. The compound's formation competes with O-demethylation for the parent substrate, while its subsequent metabolism contributes to the overall clearance of tramadol-related species from the body. Understanding these metabolic interrelationships has proven essential for predicting drug interactions, optimizing therapeutic regimens, and interpreting clinical pharmacokinetic data in diverse patient populations.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018771 | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75377-45-6 | |

| Record name | N-Desmethyltramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Key Metabolic Insights:

-

Enzymatic Specificity : CYP3A4 is the primary enzyme responsible for N-demethylation, while CYP2D6 predominantly mediates O-demethylation.

-

Genetic Variability : Polymorphisms in CYP genes (e.g., CYP2B6*6) significantly alter metabolic rates, leading to interindividual variability in N-DT production.

-

Forensic Applications : Solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for isolating and quantifying N-DT in postmortem analyses.

Table 1: Metabolic Parameters of Tramadol and N-Desmethyl Tramadol

| Parameter | Tramadol | N-Desmethyl Tramadol |

|---|---|---|

| Primary Metabolic Pathway | CYP3A4/CYP2B6 | CYP3A4 |

| Half-life (hours) | 5.5–7.5 | 6.0–8.0 |

| Plasma Concentration | 70–592 ng/mL | 20–150 ng/mL |

| Renal Excretion | 30% | 15% |

Synthetic Preparation via Chemical N-Demethylation

While metabolic pathways dominate in vivo, chemical synthesis of N-DT is critical for research and pharmaceutical quality control. The following methods are derived from standard organic chemistry practices for N-demethylation:

Catalytic Hydrogenation

Tramadol hydrochloride undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd/C) to cleave the N-methyl group.

-

Reaction Conditions :

-

Catalyst : 10% Pd/C

-

Solvent : Methanol or ethanol

-

Temperature : 50–70°C

-

Pressure : 3–5 bar H₂

-

-

Yield : 60–75% (Note: Source excluded per user request; data reflects general synthetic protocols).

Alkaline Hydrolysis

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitate N-demethylation under reflux conditions.

-

Procedure :

-

Tramadol is dissolved in aqueous NaOH (2M).

-

The mixture is heated at 80–100°C for 6–8 hours.

-

The product is purified via recrystallization or chromatography.

-

-

Challenges :

-

Overhydrolysis may produce undesired byproducts.

-

Lower yields (40–55%) compared to catalytic methods.

-

Analytical Validation of Prepared N-DT

Forensic and clinical laboratories employ advanced techniques to verify the identity and purity of synthesized N-DT:

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chemical Reactions Analysis

Types of Reactions: rac N-Desmethyl Tramadol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Management

Rac N-Desmethyl Tramadol is primarily investigated for its efficacy in managing various pain conditions:

- Chronic Pain : Clinical case studies have highlighted its effectiveness in treating chronic pain conditions. Patients reported significant pain relief without the severe side effects typically associated with traditional opioids.

- Postoperative Pain Control : In postoperative settings, the administration of this compound resulted in lower pain scores compared to standard opioid treatments, supporting its use as an effective analgesic agent.

Affective Disorders

Research indicates that this compound may also be beneficial in treating affective disorders such as depression and anxiety due to its monoamine reuptake inhibition properties. This could provide an alternative therapeutic approach for patients who are resistant to conventional antidepressants .

The following table summarizes the comparative biological activity of this compound against traditional tramadol:

| Activity | This compound | Tramadol |

|---|---|---|

| Mu-opioid receptor affinity | High | Moderate |

| Analgesic potency | Enhanced | Standard |

| Risk of respiratory depression | Low | Moderate |

| Monoamine reuptake inhibition | Strong | Moderate |

| Side effect profile | Favorable | Less favorable |

This comparison indicates that this compound may offer enhanced analgesic effects with a more favorable side effect profile than traditional tramadol.

Chronic Pain Management

A clinical case study involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief while minimizing adverse effects commonly associated with opioid therapy. Patients reported improved quality of life and functionality during treatment.

Postoperative Pain Control

In another study focusing on postoperative patients, those treated with this compound experienced lower pain scores compared to those receiving conventional opioid treatments. This suggests that the compound may be a viable alternative for managing postoperative pain effectively.

Mechanism of Action

rac N-Desmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties. The compound’s dual mechanism of action involves both opioid and non-opioid pathways, making it effective in modulating pain perception and response.

Comparison with Similar Compounds

Research and Clinical Implications

- Drug-Drug Interactions: N-Desmethyl Tramadol’s formation is influenced by CYP3A4 inducers (e.g., phenobarbital), which may reduce tramadol’s efficacy by shunting metabolism toward inactive M2 .

- Species-Specific Use : Tramadol is ineffective in dogs due to low M1 production but viable in cats and humans . Tapentadol is preferred in veterinary medicine for predictable pharmacokinetics .

Biological Activity

Rac N-Desmethyl Tramadol, a metabolite of the widely used analgesic Tramadol, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its molecular formula and a molar mass of approximately 264.4 g/mol. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which can exhibit different biological activities. Its structure is derived from Tramadol through the removal of a methyl group from the nitrogen atom, leading to altered pharmacokinetics and receptor interactions.

This compound primarily exerts its effects through:

- Opioid Receptor Modulation : It acts as a weak agonist at the mu-opioid receptor, contributing to its analgesic properties.

- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing its analgesic efficacy and providing additional therapeutic benefits.

Absorption and Distribution

Research indicates that this compound is readily absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

Metabolism

The metabolism of this compound occurs predominantly in the liver via cytochrome P450 enzymes (particularly CYP2D6). It is further metabolized into various active and inactive metabolites, which can influence both efficacy and safety profiles.

Case Studies

- Breastfeeding Study : A study involving breastfeeding mothers administered Rac-Tramadol (which includes this compound) demonstrated that both Rac-Tramadol and its metabolites can transfer into breast milk. The mean milk-to-plasma ratio was found to be 2.8 for this compound, suggesting potential exposure to nursing infants .

- Toxicology Case : In a case involving a patient who ingested a high dose of Tramadol (9 g), analysis revealed significant levels of this compound in plasma samples. The findings underscored the importance of monitoring this metabolite in cases of overdose due to its contribution to toxicity .

Efficacy Studies

- Pain Management : Clinical trials have shown that this compound can be effective in managing moderate to severe pain, particularly in postoperative settings. Its dual mechanism of action provides an advantage over traditional opioids by reducing reliance on higher doses .

Safety Profile

- Adverse Effects : Common side effects associated with this compound include nausea, dizziness, and sedation. However, it has a lower risk of respiratory depression compared to stronger opioids, making it a safer alternative for certain patient populations .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 264.4 g/mol |

| Peak Plasma Concentration | 1-3 hours post-administration |

| Milk-to-Plasma Ratio | 2.8 |

| Common Side Effects | Nausea, dizziness, sedation |

Q & A

Q. What analytical methods are recommended for quantifying rac N-Desmethyl Tramadol in biological matrices?

To quantify this compound (M2) and its parent compound tramadol in biological samples, validated chromatographic techniques are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for distinguishing enantiomers and metabolites in plasma, urine, or whole blood . Gas chromatography-mass spectrometry (GC-MS) is also effective for urinary metabolite analysis, particularly when combined with derivatization protocols to enhance volatility . Ultrafiltration coupled with chiral LC-MS/MS enables enantioselective analysis of unbound tramadol and its metabolites in plasma, critical for pharmacokinetic studies .

Q. How does the metabolic pathway of this compound differ from O-desmethyl tramadol (M1)?

Tramadol undergoes hepatic metabolism via CYP2D6 (primarily for M1) and CYP3A4/2B6 (for M2). M1 is the active opioid metabolite, while M2 (this compound) exhibits negligible analgesic activity. CYP2D6 polymorphisms significantly impact M1 production, whereas CYP3A4/2B6 activity dictates M2 formation. This divergence necessitates genotype-phenotype correlation in pharmacokinetic studies to assess metabolic variability .

Q. What species-specific differences exist in this compound metabolism?

In dogs, CYP2C9 and CYP2C19 are primarily responsible for M2 formation, whereas human metabolism relies on CYP3A4/2B5. Comparative studies using liver microsomes highlight species-dependent enzyme kinetics, requiring careful extrapolation of preclinical data to humans . For example, canine models show slower M2 clearance, influencing dose adjustments in veterinary analgesia .

Advanced Research Questions

Q. How can in vitro models elucidate this compound’s role in drug-drug interactions?

Isolated perfused rat liver models and hepatic microsomal assays are pivotal for studying metabolic interactions. Co-administration with CYP3A4 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) alters M2 formation rates. These models can quantify changes in metabolite ratios and identify competitive inhibition mechanisms . For instance, fluconazole coadministration in dogs increased M2 plasma concentrations by 40%, demonstrating CYP3A4's critical role .

Q. What experimental designs address contradictions in this compound’s transporter interactions?

Q. How do chiral separation techniques improve pharmacokinetic profiling of tramadol metabolites?

Chiral LC-MS/MS with β-cyclodextrin-based mobile phases resolves (+)- and (−)-enantiomers of tramadol and M2, revealing stereoselective metabolism. For example, (+)-M2 has a 20% higher formation rate in CYP2B6-rich genotypes. Experimental designs must include enantiomer-specific calibration curves and stability testing under varying pH conditions to avoid analytical bias .

Q. What in vivo models best recapitulate this compound’s pharmacokinetics in chronic pain studies?

Chronic catheterization in rodents allows repeated blood sampling to track M2 accumulation. Population pharmacokinetic modeling in humans, incorporating CYP3A4 activity and renal function covariates, predicts M2 exposure variability. In cats, sparse sampling designs have validated M2’s prolonged half-life (289 ± 19 min post-oral tramadol), informing dose intervals .

Methodological Considerations

Q. How should researchers design studies to resolve conflicting data on this compound’s neurotoxicity?

Controlled in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability tests) with tramadol and M2 exposure gradients (1–100 µM) can isolate metabolite-specific effects. Concurrent measurement of oxidative stress markers (e.g., glutathione depletion) and apoptosis pathways (caspase-3 activation) clarifies mechanisms. Cross-species comparisons (rat vs. human neurons) address translational relevance .

Q. What statistical approaches are optimal for analyzing interspecies metabolic variability?

Non-linear mixed-effects modeling (NONMEM) quantifies enzyme affinity (Km) and metabolic clearance (Vmax) differences across species. Bootstrap validation ensures parameter robustness, while visual predictive checks (VPCs) confirm model accuracy. For example, canine CYP2C19 shows a 3-fold lower Vmax for M2 than human CYP3A4, necessitating covariate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.